
2,2,2-trifluoroethyl 4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoroethyl 4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate is a useful research compound. Its molecular formula is C14H21F3N4O4S and its molecular weight is 398.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity in Organic Chemistry
The compound , due to its structural complexity, closely relates to research on trifluoromethylated synthons and their use in organic synthesis. Derivatives of trifluoropropene, similar in reactivity to the compound of interest, have been utilized in the synthesis of various trifluoromethyl-substituted compounds. For example, Marie-Aimée Plancquaert and colleagues (1996) explored the synthesis and reactivity of 2-Phenylthio-3,3,3-trifluoropropene derivatives in 1,3-dipolar cycloadditions, yielding trifluoromethyl substituted pyrazolines, pyrazoles, cyclopropanes, or allylsulfones in fair to excellent yields. This highlights the compound's potential in facilitating diverse synthetic pathways, especially in the creation of compounds with trifluoromethyl groups, which are of significant interest in medicinal chemistry due to their unique physicochemical properties (Plancquaert, Redon, Janousek, & Viehe, 1996).
Catalysis and Lewis Acid Applications
The role of trifluoromethyl groups and related structures in catalysis is another area of interest. Kazuaki Ishihara and colleagues (1996) reported on scandium trifluoromethanesulfonate as an extremely active Lewis acid catalyst in the acylation of alcohols with acid anhydrides and mixed anhydrides. This study indicates that compounds with trifluoromethyl groups or related sulfonyl functionalities can act as powerful catalysts in organic reactions, enhancing the efficiency of acylation processes and enabling the selective macrolactonization of omega-hydroxy carboxylic acids. Such catalytic activities are essential for synthesizing complex organic molecules, including pharmaceuticals and polymers (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Pyrazole and Pyrazoline Synthesis
Further research into the applications of trifluoromethylated and sulfonyl-containing compounds has led to innovative methods for synthesizing pyrazoles and pyrazolines, compounds widely used in pharmaceuticals for their biological activities. Pulakesh Das and colleagues (2018) disclosed the synthesis of pyrazole triflones containing a triflyl group, demonstrating the utility of these compounds in pharmaceutical chemistry due to their attractive yields and potential for drug development. This underscores the compound's relevance in facilitating the synthesis of biologically active molecules, which can be leveraged in the development of new therapeutic agents (Das, Gondo, Tokunaga, Sumii, & Shibata, 2018).
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl 4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F3N4O4S/c1-10-12(11(2)19(3)18-10)26(23,24)21-6-4-5-20(7-8-21)13(22)25-9-14(15,16)17/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUFMRZHDZBSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
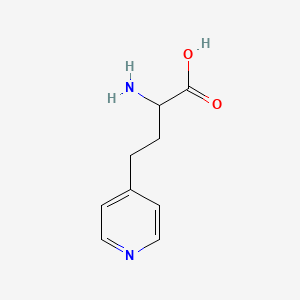

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2649134.png)
![N-(1-cyanocyclohexyl)-2-{3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}-N-methylacetamide](/img/structure/B2649135.png)
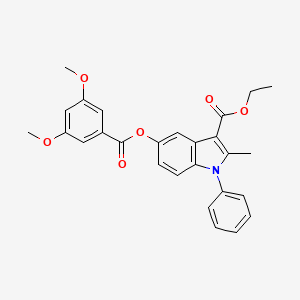
![2-[(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2649138.png)
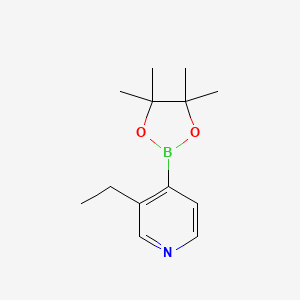
![2-chloro-3-[1-(2-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyquinoline](/img/structure/B2649142.png)
![1-(4-Bromophenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]ethanone](/img/structure/B2649143.png)

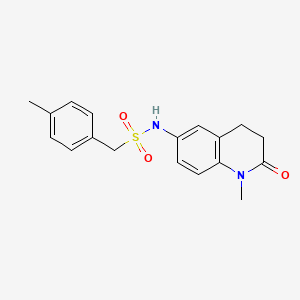
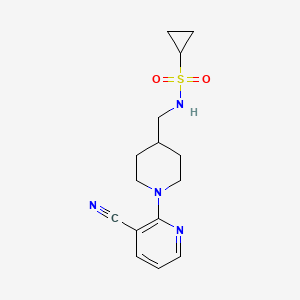
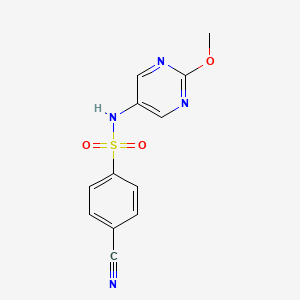
![[(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] furan-2-carboxylate](/img/structure/B2649154.png)
